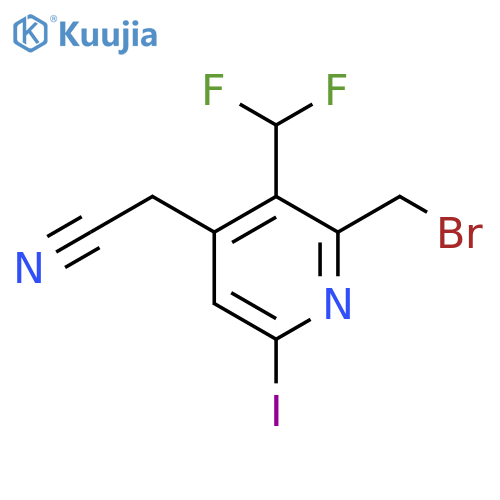

Cas no 1806022-93-4 (2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile)

1806022-93-4 structure

商品名:2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile

CAS番号:1806022-93-4

MF:C9H6BrF2IN2

メガワット:386.962620258331

CID:4893718

2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile

-

- インチ: 1S/C9H6BrF2IN2/c10-4-6-8(9(11)12)5(1-2-14)3-7(13)15-6/h3,9H,1,4H2

- InChIKey: KBGRCNKGGUTNPN-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(CC#N)=C(C(F)F)C(CBr)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 256

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 36.7

2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029022346-500mg |

2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile |

1806022-93-4 | 95% | 500mg |

$1,819.80 | 2022-04-01 | |

| Alichem | A029022346-1g |

2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile |

1806022-93-4 | 95% | 1g |

$2,779.20 | 2022-04-01 | |

| Alichem | A029022346-250mg |

2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile |

1806022-93-4 | 95% | 250mg |

$1,078.00 | 2022-04-01 |

2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

1806022-93-4 (2-(Bromomethyl)-3-(difluoromethyl)-6-iodopyridine-4-acetonitrile) 関連製品

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量